molecular formula C17H40N4 B139150 N,N'-Bis(3-(ethylamino)propyl)-1,7-heptanediamine CAS No. 132004-62-7

N,N'-Bis(3-(ethylamino)propyl)-1,7-heptanediamine

Cat. No.: B139150
CAS No.: 132004-62-7
M. Wt: 300.5 g/mol
InChI Key: WIOJAQYPAPCEMC-UHFFFAOYSA-N
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Description

Diphenylberyllium, commonly referred to as BEPH, is an organometallic compound that features a beryllium atom bonded to two phenyl groups. This compound is part of the broader class of beryllium organometallics, which are known for their electron-deficient nature and unique reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenylberyllium typically involves the reaction of beryllium chloride with phenyl lithium in an ether solvent. The reaction proceeds as follows:

BeCl2+2PhLiBePh2+2LiCl\text{BeCl}_2 + 2 \text{PhLi} \rightarrow \text{BePh}_2 + 2 \text{LiCl} BeCl2​+2PhLi→BePh2​+2LiCl

In this reaction, beryllium chloride reacts with phenyl lithium to form diphenylberyllium and lithium chloride as a byproduct .

Industrial Production Methods

Industrial production of diphenylberyllium is not widely documented due to the compound’s specialized applications and the challenges associated with handling beryllium compounds. the laboratory synthesis methods can be scaled up with appropriate safety measures to produce larger quantities .

Chemical Reactions Analysis

Types of Reactions

Diphenylberyllium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with diphenylberyllium include oxygen, halogens, and nucleophiles such as amines and phosphines. Reactions are typically carried out under inert atmospheres to prevent unwanted oxidation .

Major Products

Major products formed from reactions with diphenylberyllium include beryllium oxide, biphenyl, and various substituted beryllium compounds .

Scientific Research Applications

Diphenylberyllium has several applications in scientific research:

Mechanism of Action

The mechanism of action of diphenylberyllium involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to form complexes with various ligands and participate in a range of chemical reactions. The molecular targets and pathways involved include coordination with oxygen, nitrogen, and phosphorus-containing ligands .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenylberyllium is unique due to its phenyl groups, which provide distinct reactivity compared to other beryllium compounds. Its ability to form stable complexes with various ligands and its electron-deficient nature make it a valuable reagent in organometallic chemistry .

Properties

CAS No.

132004-62-7

Molecular Formula

C17H40N4

Molecular Weight

300.5 g/mol

IUPAC Name

N,N'-bis[3-(ethylamino)propyl]heptane-1,7-diamine

InChI

InChI=1S/C17H40N4/c1-3-18-14-10-16-20-12-8-6-5-7-9-13-21-17-11-15-19-4-2/h18-21H,3-17H2,1-2H3

InChI Key

WIOJAQYPAPCEMC-UHFFFAOYSA-N

SMILES

CCNCCCNCCCCCCCNCCCNCC

Canonical SMILES

CCNCCCNCCCCCCCNCCCNCC

Key on ui other cas no.

134716-19-1
132004-62-7

Synonyms

3-BEPH
BEPH-3
N,N'-bis(3-(ethylamino)propyl)-1,7-heptanediamine

Origin of Product

United States

Synthesis routes and methods

Procedure details

Treat 3,7,15,19-tetra(t-butoxycarbonyl)-3,7,15,19-tetraazaheneicosane (1.68 gm, 0.0024 mol) with HCl in methanol (50 ml, 1.0N) and stir overnight. Filter the mixture and recrystallize the title compound from methanol/water (20:80, v/v) to yield 0.5 gm of the title compound. Rf is 0.39 on silica gel plates eluted with 40% ammonia (concentrated) in methanol; mp 322°-23° C. with degradation.
Name
3,7,15,19-tetra(t-butoxycarbonyl)-3,7,15,19-tetraazaheneicosane
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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